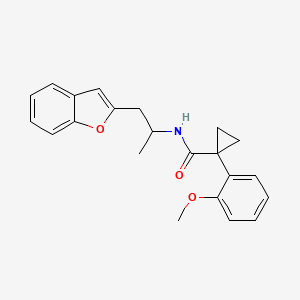

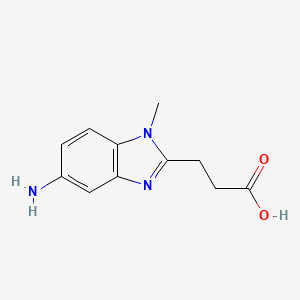

![molecular formula C9H16N2S B3012760 N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea CAS No. 681253-82-7](/img/structure/B3012760.png)

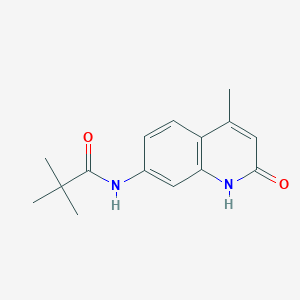

N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as BMTU and is a thiourea derivative that has been synthesized through various methods.

Applications De Recherche Scientifique

Molecular Structure and Self-Assembly

- Molecular Structure and Self-Assembly : N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea and related compounds exhibit distinct molecular structures and self-assembly behaviors. The study by Mendyk et al. (2011) explored the self-assembly of amides of endo-3-(3-methylthio-1H-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. They found that the molecular structure of these compounds is influenced by the N-amide substituents, leading to different patterns of intermolecular association (Mendyk et al., 2011).

Biological Activity

- Biological Activity : The biological activity of this compound derivatives has been a focus of research. Pachuta-Stec et al. (2012) synthesized and screened N-substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid for microbiological and pharmacological activities (Pachuta-Stec et al., 2012).

Chemical Synthesis and Transformations

- Synthesis and Transformations : The compound and its derivatives have been used in various chemical synthesis and transformation studies. For example, Kas’yan et al. (2009) investigated the reaction of N-(2,3-epoxypropyl)arenesulfonamides with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine, leading to the formation of amino alcohols with a norbornene fragment and sulfonamide group (Kas’yan et al., 2009).

Biocidal Applications

- Biocidal Applications : The derivatives of this compound have been explored for their biocidal properties. Shatirova et al. (2019) synthesized a series of propargylamine derivatives based on bicyclo[2.2.1]hept-5-ene-2-yl-methylamine, showing bactericidal activity against sulfate-reducing bacteria (Shatirova et al., 2019).

Polymerization and Material Synthesis

- Polymerization and Material Synthesis : The compound has also been used in the synthesis of polymers and materials. Reinmuth et al. (1996) discussed the use of (η3-allyl)palladium(II) catalysts for the addition polymerization of norbornene derivatives with functional groups, demonstrating the potential of these compounds in creating polymers with specific properties (Reinmuth et al., 1996).

Propriétés

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-10-9(12)11-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPRDNHLNDSTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

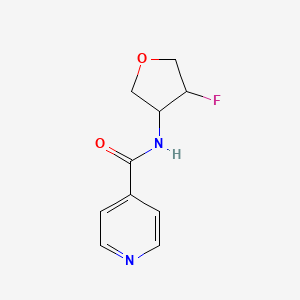

![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)

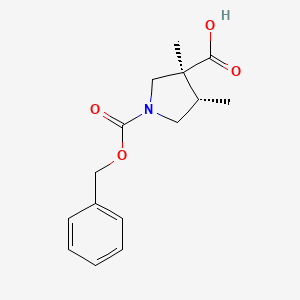

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)

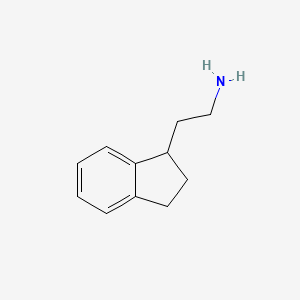

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)

![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)